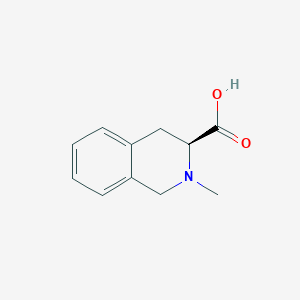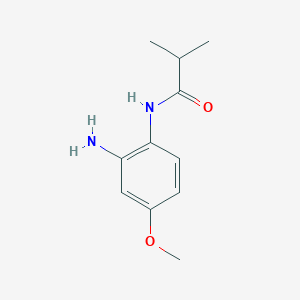
3,5-Dichloro-N-hydroxy-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H6Cl2N2O It is characterized by the presence of two chlorine atoms and a hydroxy group attached to a benzamidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-hydroxy-benzamidine typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydroxylamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is heated to around 60°C for a couple of hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate in a 4:1 ratio .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-N-hydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamidine derivatives.
Applications De Recherche Scientifique
3,5-Dichloro-N-hydroxy-benzamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-N-hydroxy-benzamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s binding affinity and specificity towards certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzamide: Similar structure but lacks the hydroxy group.
3,5-Dichlorobenzoyl chloride: Precursor in the synthesis of 3,5-Dichloro-N-hydroxy-benzamidine.
3,5-Dichlorobenzonitrile: Another related compound used in various chemical syntheses.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a hydroxy group on the benzamidine core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
22179-81-3 |
|---|---|
Formule moléculaire |
C7H6Cl2N2O |
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
3,5-dichloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |
Clé InChI |
DAZPWIRNTCKHSL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=NO)N |
SMILES isomérique |
C1=C(C=C(C=C1Cl)Cl)/C(=N\O)/N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C(=NO)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1620552.png)
![2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile](/img/structure/B1620553.png)
![Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate](/img/structure/B1620556.png)
![4-chloro-2-(2,4-dichlorobenzyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1620557.png)
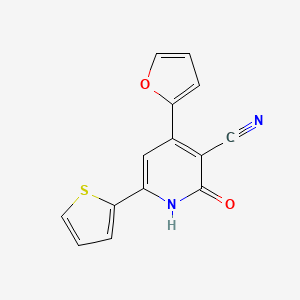
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide](/img/structure/B1620562.png)

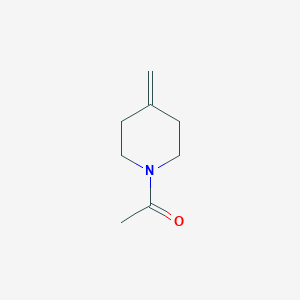
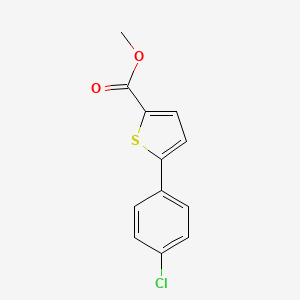
![1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B1620566.png)
![2-[benzenesulfonyl-(4-nitrophenyl)amino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B1620568.png)
![2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B1620570.png)
